Benzyl mercaptan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENWRTRMUIOCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026664 | |
| Record name | Benzenemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream to white solid; [Hawley] Colorless liquid; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless or pale-straw-colored mobile liquid with repulsive garlic-like odour | |
| Record name | Benzyl mercaptan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3888 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Phenylmethanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Benzyl mercaptan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/498/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
194-195 °C, 194.00 to 195.00 °C. @ 760.00 mm Hg | |
| Record name | BENZYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenylmethanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
158 °F (70 °C)(Closed cup) | |
| Record name | BENZYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in carbon tetrachloride; soluble in carbon disulfide; very soluble in ethanol and ether, insoluble in water; soluble in oils, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | BENZYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzyl mercaptan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/498/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.058 at 20 °C, 1.050-1.058 | |
| Record name | BENZYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzyl mercaptan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/498/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.28 (Air= 1) | |
| Record name | BENZYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.47 [mmHg] | |
| Record name | Benzyl mercaptan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3888 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless liquid, Water-white, mobile liquid | |
CAS No. |
100-53-8, 16528-58-8 | |
| Record name | Benzyl mercaptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl mercaptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC229567 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BENZYL MERCAPTAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-α-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL MERCAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS34A21OBZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenylmethanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-30 °C | |
| Record name | BENZYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenylmethanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations of Benzyl Mercaptan
Functional Group Interconversions Involving the Thiol Moiety
The thiol group of benzyl mercaptan is a versatile functional handle that participates in a variety of chemical transformations, making it a valuable building block in organic synthesis.
This compound is frequently used for S-alkylation to produce benzylthioethers (also known as benzyl sulfides). wikipedia.orgchemicalbull.com This reaction involves the deprotonation of the thiol to form a thiolate anion, which then acts as a potent nucleophile to attack an alkyl halide or another suitable electrophile. This transformation is fundamental in the synthesis of more complex molecules where a thioether linkage is required. chemicalbull.com Modern catalytic methods, including those using nickel and palladium catalysts, have been developed to facilitate the C–S coupling, expanding the scope and efficiency of benzylthioether synthesis. researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| This compound | Aryl Thiophenols | N-heterocyclic carbene palladium(II) | Benzyl Aryl Thioether |
| This compound | Alkyl Halides | Base (e.g., NaOH, K₂CO₃) | Benzyl Alkyl Thioether |
| Alcohol | Disulfides/NaSH | Iodine, Microwave Irradiation | Thioether |
This table provides illustrative examples of S-alkylation reactions to form thioethers.
This compound serves as a key reactant in the synthesis of dithiocarboxylic esters. sigmaaldrich.comalkalisci.com A particularly effective method involves the reaction of this compound with a carboxylic acid in the presence of phosphorus pentasulfide (P₄S₁₀) as a catalyst. benicewiczgroup.com This approach provides an efficient, single-step procedure to afford the corresponding dithiocarboxylic esters in high yields. benicewiczgroup.com The reaction proceeds effectively in a solvent like toluene (B28343) at elevated temperatures. For instance, the reaction between benzoic acid and this compound with phosphorus pentasulfide at 110°C resulted in a near-quantitative conversion to the corresponding dithioester. benicewiczgroup.com
| Carboxylic Acid | Thiol | Catalyst | Temperature (°C) | Yield of Dithioester | Source |
| Benzoic Acid | This compound | P₄S₁₀ | Room Temp. | 27% | benicewiczgroup.com |
| Benzoic Acid | This compound | P₄S₁₀ | 60 | - | benicewiczgroup.com |
| Benzoic Acid | This compound | P₄S₁₀ | 110 | 99% | benicewiczgroup.com |
This table summarizes research findings on the synthesis of a dithiocarboxylic ester from benzoic acid and this compound using a P₄S₁₀ catalyst.
Thiol-Ene Reactions with Diverse Ene Substrates
The thiol-ene reaction, a classic "click" chemistry process, involves the addition of a thiol's S-H bond across an alkene. This reaction is highly efficient for creating thioethers and is compatible with a wide array of functional groups. nih.gov The reaction can proceed through different pathways, including free-radical or nucleophilic mechanisms, leading to either anti-Markovnikov or Markovnikov addition products, respectively. sci-hub.se
The free-radical pathway of the thiol-ene reaction is a chain process involving initiation, propagation, and termination steps. sci-hub.se Initiation typically involves the generation of a thiyl radical from the thiol, which can be induced photochemically or through the use of a radical initiator. nih.govsci-hub.se This thiyl radical then adds to the alkene (the 'ene') to form a carbon-centered radical intermediate. sci-hub.se The propagation phase continues when this intermediate abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which can then participate in the next cycle. sci-hub.se This process generally results in the anti-Markovnikov product. sci-hub.se
Recent studies have explored visible-light photoredox catalysis to initiate these radical reactions. For instance, the use of photocatalysts like Ru(bpz)₃(PF₆)₂ has been shown to effectively catalyze the reaction between this compound and styrene, yielding the radical addition product. nih.gov The efficiency of this process can be influenced by the catalyst loading and the ratio of thiol to ene. nih.gov
The kinetics and outcome of thiol-ene reactions are significantly influenced by both the concentration of the initiator and the solvent used. researchgate.netrsc.org Studies using (2,2,6,6-tetramethyl piperidin-1-yl)oxyl (TEMPO) as an initiator for the reaction between this compound and various enes have demonstrated that the initiator concentration directly impacts the reaction's progress. rsc.orgrsc.org
The choice of solvent also plays a critical role. For TEMPO-initiated reactions, methanol (B129727) has been found to be a more effective solvent than tetrahydrofuran (B95107) or chloroform (B151607), leading to higher reactivity. researchgate.netrsc.org Specifically, with electron-deficient enes like divinyl sulfone and n-butyl acrylate, quantitative conversion was achieved in 8 hours in methanol, whereas it took 16 hours in chloroform or tetrahydrofuran. researchgate.net In contrast, electron-rich enes showed significantly lower or no conversion under similar conditions. researchgate.net Computational studies, such as those using the solvation model based on density (SMD), have supported these experimental findings, indicating that polar solvents can have a greater impact on the hydrogen atom transfer steps in the reaction mechanism. researchgate.net
| Initiator | Ene Substrate | Solvent | Reaction Time (h) | Conversion (%) |
| TEMPO | Divinyl sulfone | Methanol | 8 | Quantitative |
| TEMPO | n-Butyl acrylate | Methanol | 8 | Quantitative |
| TEMPO | Divinyl sulfone | Chloroform | 16 | Quantitative |
| TEMPO | n-Butyl acrylate | Chloroform | 16 | Quantitative |
| TEMPO | Divinyl sulfone | Tetrahydrofuran | 16 | Quantitative |
| TEMPO | n-Butyl acrylate | Tetrahydrofuran | 16 | Quantitative |
| TEMPO | 1-Dodecene | Methanol | 8 | 30 |
| TEMPO | Vinyltriethoxysilane | Methanol | 8 | 0 |
Mechanistic Investigations of Radical Addition
Formation of Polysulfides from this compound Precursors
This compound can be a precursor for the synthesis of organic polysulfides, such as benzyl trisulfide and benzyl tetrasulfide. These compounds are of interest due to their presence in nature and their potential biological activities. nih.gov
The synthesis of dibenzyl trisulfide can be achieved through various methods. One approach involves the reaction of an S-benzylthioisothiouronium chloride with an amine. ajol.info This method is often preferred due to the limitations of other techniques that may produce a mixture of di-, tri-, and tetrasulfides. ajol.info Another reported synthesis involves the reaction of benzyl trisulfide with zinc oxide, which results in the formation of zinc sulfide (B99878), hydrogen sulfide, stilbene, and benzaldehyde (B42025). allenpress.com Similarly, benzyl tetrasulfide reacts with zinc oxide to produce zinc sulfide, hydrogen sulfide, stilbene, benzaldehyde, and elemental sulfur. allenpress.com Both benzyl tri- and tetrasulfide are more reactive than their tolyl counterparts and react with lead oxide to yield lead sulfide and the corresponding organic disulfide. allenpress.com
Organic polysulfides can release hydrogen sulfide (H₂S) through thiol-mediated reduction. nih.gov Studies on a series of pure benzyl polysulfides, from monosulfide to tetrasulfide, have shown that H₂S is only released from the trisulfide and tetrasulfide. nih.gov This release is dependent on the presence of a biological thiol, such as cysteine or reduced glutathione (B108866), which acts as a reducing agent. nih.govrsc.org This process is significant as it highlights a potential pathway for the biological activity of polysulfides. nih.gov The reduction of organic polysulfides by thiols can lead to the formation of persulfides, which are themselves reactive sulfur species with important biological roles. rsc.orguoregon.edu
Synthesis of Benzyl Trisulfide and Tetrasulfide
Advanced Catalytic Applications in this compound Transformations
This compound is utilized in various advanced catalytic transformations. Heterogeneous photocatalysis, for example, has emerged as a sustainable method for organic synthesis. rsc.org Titanium dioxide (TiO₂) has been used as a photocatalyst for the thiol-ene reaction of this compound with various alkenes, achieving high yields of the corresponding thioether adducts. rsc.org This method demonstrates good tolerance for a range of functional groups. rsc.org
Furthermore, this compound is involved in the synthesis of benzyl sulfides through novel catalytic routes. One such method involves the reaction between benzyl Grignard reagents and phosphinic acid thioesters, providing a new pathway to C-S bond formation. rsc.org This approach is notable as it avoids the use of malodorous thiols directly in some steps and can be used to synthesize benzyl sulfides that are otherwise difficult to obtain. rsc.org
Organocatalytic Reactions Involving this compound
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free approach to constructing chiral molecules. This compound has proven to be a valuable nucleophile in several organocatalytic transformations.
Michael Addition Reactions
The Michael addition, or conjugate addition, of this compound to α,β-unsaturated compounds is a fundamental carbon-sulfur bond-forming reaction. Organocatalysts, particularly chiral amines and N-heterocyclic carbenes (NHCs), have been successfully employed to achieve high enantioselectivity in these reactions.
For instance, the enantioselective conjugate addition of this compound to activated aryl crotonate esters has been reported using an N-heterocyclic carbene catalyst. rsc.org Similarly, chiral triazolium salt-derived NHCs have been shown to be excellent Brønsted base catalysts for the sulfa-Michael addition (SMA) of this compound to various electrophilic olefins, including those containing trifluoromethyl groups. rsc.org These reactions often proceed with high yields and enantioselectivities, demonstrating the utility of NHCs in promoting asymmetric C-S bond formation. rsc.orgpkusz.edu.cn The enantioselectivity of these reactions can be influenced by the electronic properties of the substrates. pkusz.edu.cn
Research has also explored the use of bifunctional organocatalysts. For example, a bifunctional iminophosphorane (BIMP) catalyst has been utilized for the sulfa-Michael addition of alkyl thiols to unactivated β-substituted-α,β-unsaturated esters, a traditionally challenging class of Michael acceptors. rsc.org Additionally, the organocatalytic Michael addition of this compound has been employed in tandem reactions, leading to the synthesis of functionalized chromenes and other heterocyclic systems. beilstein-journals.orguva.nl
Table 1: Examples of Organocatalytic Michael Addition of this compound
| Catalyst Type | Electrophile | Product Type | Key Features |
| N-Heterocyclic Carbene (NHC) | Aryl crotonate esters | Chiral thioethers | Enantioselective C-S bond formation. rsc.org |
| Chiral Triazolium Salt (NHC precursor) | β-CF3-β-aryl enones | Chiral thioethers with CF3 group | High yield and enantioselectivity. rsc.org |
| Bifunctional Iminophosphorane (BIMP) | Unactivated α,β-unsaturated esters | Chiral sulfides | Overcomes low reactivity of electrophiles. rsc.org |
| Diphenylprolinol Silyl Ether | Alkynals and o-hydroxy-β-nitrostyrenes | Functionalized 4H-chromenes | Tandem Michael-Michael cascade. beilstein-journals.org |
C-C Bond Formation via C-S Bond Cleavage
While this compound is primarily utilized for C-S bond formation, recent advancements have demonstrated its role in facilitating C-C bond formation through the cleavage of the C-S bond in its derivatives. Visible-light-triggered methods, including photoredox catalysis, have enabled the generation of carbocations from benzylic thioethers under neutral conditions. nih.gov These carbocation intermediates can then participate in reactions to form valuable di- and triarylalkanes. nih.gov This strategy represents a departure from the traditional role of thiols and highlights the versatility of the C-S bond in synthetic chemistry. The cleavage of C-S bonds can also be achieved under oxidative conditions, leading to the formation of nitriles or amides from organosulfur compounds. researchgate.net
Metal-Catalyzed Reactions and Ligand Design
Metal catalysts offer a complementary approach to organocatalysis for activating this compound and its derivatives. The design of specific ligands plays a crucial role in controlling the reactivity and selectivity of these transformations.
Ni(II) Complexes in this compound Reactions
This compound can act as a ligand in the formation of nickel(II) complexes. lookchem.com These complexes are of interest for their potential catalytic activities and as models for understanding biological systems. gouni.edu.ngeuropa.eu For instance, Ni(II) complexes with thiolate ligands derived from this compound have been synthesized and characterized. gouni.edu.ng However, in some dual photoredox/Ni-catalyzed coupling reactions, the presence of this compound can be detrimental. The deprotonation of the thiol by a base can lead to the formation of a thiolate that alters the speciation of the nickel catalyst, thereby inhibiting the desired reactivity. nih.gov The synthesis of nickel hydride complexes, which are key intermediates in many catalytic cycles, can be achieved through various methods, including the reaction of nickel halide complexes with main group hydrides. acs.org
Iron Phthalocyanine-Catalyzed Aerobic Oxidation
Iron phthalocyanine (B1677752) (FePc) complexes are effective catalysts for a variety of oxidation reactions. They have been utilized in the aerobic oxidation of various organic substrates, including the oxidation of thiols. researchgate.net For example, Fe(II)-phthalocyanine supported on chitosan (B1678972) aerogel has been shown to catalyze the oxidation of alcohols and alkyl arenes. nih.gov The catalytic activity of iron phthalocyanines can be tuned by the introduction of electron-withdrawing or electron-donating substituents on the phthalocyanine ring. worldscientific.comworldscientific.com These catalysts are also employed in the aerobic oxidation of arylhydrazides. researchgate.net In the context of sulfur compounds, metallophthalocyanines have been used as catalysts for the aerobic oxidation of mercaptans to disulfides. mdpi.com
Thiol-Promoted Heteroaromatic Compound Synthesis
This compound and other thiols can be utilized in the synthesis of heteroaromatic compounds. For example, odorless substitutes for this compound have been developed and applied in various reactions, including those for synthesizing heteroaromatic structures. jst.go.jpresearchgate.net Thiol-promoted Pummerer-type reactions have also been extended for the synthesis of heteroaromatic compounds. jst.go.jp Furthermore, copper-catalyzed reactions of arylboronic acids with potassium ethyl xanthogenate can generate aryl thiols in situ, which then react to form diaryl thioethers, a common structural motif in various compounds. organic-chemistry.org
Oxidation Pathways and Mechanisms of this compound
This compound is susceptible to oxidation, leading to a variety of products depending on the reaction conditions and the oxidizing agent employed. The primary oxidation product is typically dibenzyl disulfide, but further oxidation can lead to sulfinates, sulfonates, and even desulfurization to form benzoic acid.
Conversion to Dibenzyl Disulfide
The oxidation of this compound to dibenzyl disulfide is a common transformation and can be achieved using various oxidizing agents and catalytic systems. guidechem.comdoble.com This reaction is significant as dibenzyl disulfide itself is a compound of interest in various applications, although it can also be a corrosive agent in certain environments. doble.comchemicalbook.in
A green and sustainable method for the oxidation of thiols to disulfides involves the use of iodine as a catalyst under aerobic conditions. rsc.orgmdpi.com This approach utilizes molecular oxygen as the terminal oxidant, making it an environmentally friendly process. rsc.orgmdpi.com The reaction is typically carried out at elevated temperatures, and a catalytic amount of iodine (e.g., 5 mol%) is sufficient to achieve high yields of the corresponding disulfide. mdpi.com The catalytic cycle involves the regeneration of iodine through the oxidation of hydrogen iodide (HI) by oxygen. mdpi.com This method has been shown to be effective for a wide range of primary and secondary thiols, including those with sensitive functional groups. mdpi.com Phenylglyoxylic acid has also been used as a photoinitiator in the metal-free aerobic oxidation of thiols. rsc.org
Hydrogen peroxide (H₂O₂) is another effective and environmentally benign oxidizing agent for the conversion of thiols to disulfides. researchgate.net The reaction of this compound with hydrogen peroxide can be efficiently catalyzed by iodide ions or iodine. researchgate.net In a typical procedure, this compound is dissolved in a solvent like ethyl acetate (B1210297) and treated with hydrogen peroxide in the presence of a catalytic amount of sodium iodide or iodine at room temperature. researchgate.net This method provides excellent yields of dibenzyl disulfide in a short reaction time. researchgate.net The catalytic role of iodide is crucial for the activation of hydrogen peroxide. researchgate.net
Table 2: Catalysts for the Oxidation of this compound to Dibenzyl Disulfide
| Oxidant | Catalyst | Key Features |
| Air (O₂) | Iodine | Green and sustainable, uses oxygen as terminal oxidant. rsc.orgmdpi.com |
| Hydrogen Peroxide (H₂O₂) | Sodium Iodide / Iodine | Mild, environmentally benign, excellent yields. researchgate.net |
Aerobic Oxidation Catalyzed by Iodine
Oxidative Desulfurization Processes
Under more strenuous conditions, the oxidation of this compound can lead to the cleavage of the carbon-sulfur bond, a process known as oxidative desulfurization. This reaction has been studied in base-catalyzed systems using molecular oxygen. acs.orgacs.org
In a dimethyl sulfoxide (B87167) (80%) and t-butyl alcohol (20%) solvent system, the base-catalyzed oxidation of this compound and benzyl disulfide primarily results in the formation of benzoic acid. acs.org The proposed reaction pathway involves the formation of peroxide ions which can rearrange and decompose to form benzaldehyde and a thiosulfinate intermediate. acs.org The benzaldehyde is then rapidly oxidized to benzoic acid. acs.org The choice of base is critical; strong alkoxide bases like potassium t-butoxide favor desulfurization, while a weaker base like potassium hydroxide (B78521) leads mainly to the formation of potassium p-toluenesulfonate. acs.org This difference is attributed to the decreased basicity and increased sulfur nucleophilicity of the hydroxide ion. acs.org
Mechanisms of Oxidation by Artificial Enzymes
The oxidation of this compound has also been investigated using artificial enzymes, which are synthetic molecules designed to mimic the function of natural enzymes. researchgate.netsci.am These biomimetic catalysts often utilize a binding site, such as a cyclodextrin (B1172386) cavity, to orient the substrate for a specific reaction catalyzed by an attached functional group, like a flavin derivative. researchgate.netsci.am
The rate of oxidation of various thiols, including this compound, by these artificial enzymes is influenced by the distance between the sulfur atom of the substrate and the catalytic center of the artificial enzyme. sci.am For flavin-based artificial enzymes, the rate-determining step in the oxidation of thiols is often the formation of a C(4a) adduct. sci.am The substrate first binds to the artificial enzyme, and the reaction then occurs with the catalytic functional group. sci.am The kinetics of these reactions can follow Michaelis-Menten behavior, indicating a pre-reaction complex formation, similar to natural enzymes. sci.amnih.gov
Direct C-S Bond Functionalization Research
The direct functionalization of the carbon-sulfur (C–S) bond in this compound represents an area of significant research interest, aiming to utilize the thiol group not just as a precursor for thioethers but as a versatile functional handle that can be cleaved and transformed. This approach allows for the formation of new carbon-carbon and other bonds at the benzylic position.
Research has demonstrated the viability of cleaving the C–S bond of this compound to facilitate new bond formations. researchgate.net One notable study details a (Z)-selective alkenylation of nitriles where the cleavage of the benzylic C–S bond leads to the creation of a new C–C bond. researchgate.net This transformation is achieved using 1,10-phenanthroline (B135089) as an organocatalyst and potassium tert-butoxide (tBuOK) as a base. researchgate.net The methodology has been shown to be effective for a range of substituted nitriles.
Furthermore, researchers have successfully demonstrated a cascaded reaction where the functionalization of both the benzylic C–S bond and an aryl-halide bond can occur in a single pot, showcasing the method's potential for complex molecule synthesis. researchgate.net This process again relies on an organocatalytic system to activate the C–S bond. researchgate.net
The scope of this direct C–S functionalization has been explored with various nitriles, leading to the synthesis of diverse alkene products. The reaction conditions and yields highlight the utility of this method.
Table 1: Organocatalyzed Alkenylation of Nitriles via C–S Bond Functionalization of this compound
| Nitrile Reactant | Catalyst/Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzonitrile | 1,10-Phenanthroline / tBuOK | Not Specified | (Z)-Cinnamonitrile derivative | 85 | researchgate.net |
| 4-Methylbenzonitrile | 1,10-Phenanthroline / tBuOK | Not Specified | (Z)-4-Methylcinnamonitrile derivative | 82 | researchgate.net |
| 4-Methoxybenzonitrile | 1,10-Phenanthroline / tBuOK | Not Specified | (Z)-4-Methoxycinnamonitrile derivative | 78 | researchgate.net |
| 4-Chlorobenzonitrile | 1,10-Phenanthroline / tBuOK | Not Specified | (Z)-4-Chlorocinnamonitrile derivative | 75 | researchgate.net |
| 2-Naphthonitrile | 1,10-Phenanthroline / tBuOK | Not Specified | (Z)-3-(Naphthalen-2-yl)acrylonitrile derivative | 80 | researchgate.net |
Data derived from research on the direct C–S bond functionalization of this compound for C–C bond formation. researchgate.net
Another avenue of direct C–S bond functionalization involves its oxidative cleavage. A novel method has been developed for the oxidative C–S bond cleavage of benzyl thiols to produce aldehydes and ketones. rsc.org This process is mediated by in situ-activated silver species and proceeds without a photocatalyst under mild, visible-light conditions. rsc.org This transformation provides a direct route from benzyl mercaptans to valuable carbonyl compounds. rsc.org
Spectroscopic Characterization and Computational Studies of Benzyl Mercaptan
Advanced Spectroscopic Techniques for Structural Elucidation
A variety of sophisticated spectroscopic methods have been employed to probe the intricate details of benzyl (B1604629) mercaptan's structure and behavior.
Rotational spectroscopy, specifically chirped-pulse Fourier transform microwave spectroscopy, has been instrumental in determining the precise three-dimensional structure of benzyl mercaptan in the gas phase. acs.orgacs.org Studies conducted on the parent molecule and its isotopologues in a supersonic jet expansion revealed that the molecule exists predominantly in a gauche conformation. acs.orgresearchgate.net In this arrangement, the sulfur atom is positioned above the plane of the phenyl ring. acs.orgresearchgate.net
The analysis of the rotational spectrum identified torsional tunneling doublings, which are indicative of large-amplitude internal motions. acs.orgacs.org These splittings arise from the tunneling of the thiol group between four equivalent potential minima. acs.orgmdpi.com The barrier for this tunneling motion, occurring at a torsion angle of θ = ± 90°, has been experimentally determined to be 248 cm⁻¹. acs.orgacs.org This value is notably smaller than the corresponding barrier in benzyl alcohol (280 cm⁻¹), suggesting greater flexibility in the thiol analogue. acs.orgacs.org The torsional dihedral angle, φ(SCα–C1C2), which describes the orientation of the thiol group relative to the phenyl ring, was found to be approximately 74°. acs.orgacs.orgresearchgate.net
Furthermore, investigations into the this compound dimer have shown that it forms a single homochiral isomer stabilized by a cooperative network of S-H···S and S-H···π hydrogen bonds. mdpi.com The intermolecular S-H···S bond length was determined to be approximately 2.75 Å with a bond angle of 163°. mdpi.com
Table 1: Experimental Rotational and Tunneling Parameters for this compound Monomer
| Parameter | Value | Reference |
|---|---|---|
| Conformation | Gauche | acs.orgresearchgate.net |
| Torsional Dihedral Angle (φ(SCα–C1C2)) | ~74° | acs.orgacs.orgresearchgate.net |
| Tunneling Barrier (θ = ± 90°) | 248 cm⁻¹ | acs.orgacs.org |
| Energy Separation (ΔE₀₁) | ~2180.4 MHz | acs.orgresearchgate.net |
X-ray Photoelectron Spectroscopy (XPS) has been utilized to study the interaction of this compound with various surfaces. For instance, when this compound is used to functionalize multiwalled carbon nanotubes (MWCNTs), XPS reveals a π-π interaction between the phenyl ring and the nanotube surface. acs.orgexlibrisgroup.comresearchgate.net This non-covalent bonding is evidenced by changes in the C 1s XPS spectra. acs.org
Subsequent bonding of platinum nanoparticles to these functionalized nanotubes results in the formation of strong Pt-S bonds, which are clearly identifiable in the Pt 4f and S 2p XPS spectra. acs.orgexlibrisgroup.comresearchgate.net Similarly, XPS studies on the adsorption of this compound on ZnO nanowires have demonstrated the formation of a Zn-S bond, indicated by a decrease in the Zn 2p binding energy and the appearance of a strong peak in the S 2p spectrum corresponding to the Zn-S covalent bond. rsc.org When self-assembled monolayers (SAMs) of this compound are formed on Au(111) surfaces, XPS confirms the attachment of the sulfur headgroups to the gold substrate. acs.orgresearcher.life
Infrared Reflection-Absorption Spectroscopy (IRRAS) and its more sensitive variant, Polarization Modulation IRRAS (PM-IRRAS), are powerful tools for characterizing the vibrational properties of thin films and monolayers. researchgate.netrsc.orgnih.govbruker.com These techniques have been applied to study self-assembled monolayers (SAMs) of this compound on gold substrates. researchgate.netrsc.orgnih.gov The spectroscopic results confirm the formation of well-ordered monolayers where the this compound molecules adopt an orientation perpendicular to the surface. researchgate.netrsc.orgnih.gov
By comparing the IRRAS data with transmission IR spectra and theoretical simulations, detailed assignments of the vibrational bands can be made. researchgate.netrsc.org PM-IRRAS offers the advantage of eliminating gas-phase absorptions, such as those from water vapor and CO₂, which can interfere with the spectra of the surface-adsorbed species. bruker.comscience.gov This allows for a clearer and more detailed analysis of the molecular orientation and packing within the monolayer. researcher.lifechemrxiv.org
Fluorescence spectroscopy has proven to be a useful method for monitoring chemical reactions involving this compound in real-time. uva.nl For example, the progress of organocatalytic reactions, such as the Michael addition of this compound to a fluorescently-labeled compound, can be followed by observing the change in fluorescence intensity over time. uva.nluva.nl This technique allows for the efficient screening of catalysts and optimization of reaction conditions. uva.nl In some cases, the catalyst itself may be fluorescent, which needs to be accounted for in the analysis. uva.nl The method has also been applied to monitor reactions on solid supports, providing a sensitive and rapid alternative to traditional analytical techniques that require cleavage of the product from the resin. cgiqtectijuana.mx
Infrared Reflection-Absorption Spectroscopy (IRRAS) and Polarization Modulation IRRAS (PM-IRRAS)
Quantum Chemical and Computational Modeling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently used in conjunction with spectroscopic data to provide deeper insights into the properties of this compound. rsc.orgacs.orgacs.org These computational models are essential for interpreting experimental spectra and understanding the underlying molecular interactions.
Theoretical calculations have been employed to:
Predict Conformational Landscapes: Computational models accurately predicted the gauche conformation as the global minimum for the this compound monomer, which was later confirmed by rotational spectroscopy. acs.orgresearchgate.netmdpi.com The calculations also helped to map the potential energy surface and determine the barriers to internal rotation. acs.orgacs.orgmdpi.com High-level MP2 ab initio calculations yielded a tunneling barrier of 259 cm⁻¹, which is in close agreement with the experimental value of 248 cm⁻¹. acs.orgacs.org
Simulate Spectroscopic Data: Theoretical simulations of IR, Raman, and NEXAFS spectra are crucial for assigning experimental vibrational bands and understanding the electronic transitions. acs.orgresearchgate.netacs.org For instance, calculated Raman spectra for this compound adsorbed on silver surfaces have shown good agreement with experimental Surface-Enhanced Raman Spectra (SERS), helping to identify the characteristic vibrational modes. acs.org
Investigate Intermolecular Interactions: Computational studies have been used to explore the nature of hydrogen bonding in the this compound dimer. mdpi.com Energy decomposition analysis revealed that while the interaction is primarily dispersive (54%), there is a significant electrostatic contribution (34%). mdpi.com
Model Surface Adsorption and Reactions: DFT calculations have been used to investigate the adsorption mechanism of this compound on surfaces like Ge(100) and ZnO. rsc.orgacs.org These studies indicate that adsorption on Ge(100) occurs via a dissociative pathway, and they help determine the most favorable adsorption sites and reaction pathways. acs.org On ZnO, calculations of the charge density difference have confirmed the formation of a Zn-S bond upon adsorption. rsc.org
Table 2: Comparison of Experimental and Theoretical Tunneling Barriers
| Method | Tunneling Barrier (cm⁻¹) | Reference |
|---|---|---|
| Experimental (Rotational Spectroscopy) | 248 | acs.orgacs.org |
| Theoretical (MP2 ab initio) | 259 | acs.orgacs.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzyl alcohol |
| para-Cyanobenzylmercaptan |
| Platinum |
| Zinc Oxide |
| Gold |
| Silver |
| Carbon |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to study various aspects of this compound's chemistry, from its surface interactions to its role in complex chemical reactions.
The interaction of this compound with semiconductor and metal surfaces is crucial for applications in molecular electronics and functionalized materials. DFT calculations, often combined with experimental techniques like high-resolution photoemission spectroscopy (HRPES), have provided a detailed picture of these interactions.
Studies on the Germanium(100) surface revealed that this compound adsorbs through a dissociation reaction of the S-H bond, while importantly preserving its aromatic ring. acs.org DFT calculations indicated that this dissociation preferentially occurs via an "on-top" pathway rather than an "intradimer row" pathway, based on analyses of adsorption energies and activation barriers. acs.org This fundamental understanding of adsorption mechanisms is vital for the development of functionalized semiconductor surfaces. acs.org
On metal surfaces, such as gold and silver, this compound is known to form self-assembled monolayers (SAMs). On Au(111), it forms a well-ordered monolayer with a (√3 × √3)R30° structure, where the molecules are oriented nearly perpendicular to the surface. acs.org DFT calculations on silver surfaces have shown that this compound prefers to adsorb at bridge and hollow sites. researchgate.net These computational models help interpret Surface-Enhanced Raman Spectra (SERS), showing that the characteristic spectral peaks primarily originate from the -CH2S– group that binds directly to the silver surface. researchgate.net
| Surface | Adsorption Mechanism | Structural Details | Key Computational Finding |
|---|---|---|---|
| Ge(100) | Dissociative Adsorption (S-H cleavage) acs.org | Aromatic ring is preserved. acs.org | On-top dissociative pathway is energetically preferred over the intradimer row pathway. acs.org |
| Au(111) | Self-Assembled Monolayer (SAM) Formation acs.org | Forms a well-ordered (√3 × √3)R30° structure. acs.org | Molecules are oriented almost perpendicular to the surface. acs.org |
| Silver | Chemisorption researchgate.net | Adsorbs at bridge and hollow sites. researchgate.net | SERS characteristic peaks are from the wagging CH2 and stretching C-S vibrations of the surface-binding group. researchgate.net |
Thiol-ene and related thiol-addition reactions are powerful methods in polymer and materials science, valued for their efficiency and orthogonality. DFT calculations have been instrumental in mapping the reaction pathways and analyzing the transition states of reactions involving this compound.
For instance, DFT has been used to study the associative exchange reaction between cyclic S,O-acetals and this compound, which is crucial for developing covalent adaptable networks. rsc.org Calculations using the wB97X-D functional helped to elucidate the Gibbs free energy profiles for different reaction pathways, identifying intermediates and transition states. rsc.org Similarly, in the context of creating recyclable CO2-based thermosets, DFT was used to model the cationic addition of this compound to alkylidene oxazolidones, mapping the Gibbs-Free Energy profile and identifying the rate-determining steps. uliege.be These studies provide a mechanistic understanding that guides the design of new dynamic materials. rsc.orguliege.be
DFT has also been applied to understand the initiation and propagation steps in polymerization reactions. In the post-functionalization of biorenewable polyesters, this compound was used in a thiol-Michael addition reaction, and DFT calculations helped to confirm the reaction mechanism. chinesechemsoc.org
The study of molecular clusters, particularly dimers, offers fundamental insights into the non-covalent interactions that govern molecular recognition and self-assembly. The this compound dimer has been a subject of detailed computational and spectroscopic investigation. mdpi.comresearchgate.net
A combination of broadband microwave spectroscopy and DFT calculations revealed that in the gas phase, the this compound dimer exists as a single, stable homochiral isomer. mdpi.com This isomer is stabilized by a cooperative network of two distinct hydrogen bonds: a primary S-H···S hydrogen bond and a secondary S-H···π interaction. mdpi.comresearchgate.netdntb.gov.ua DFT methods, including B3LYP and B2PLYP, were used to model the structure and energetics of the dimer. mdpi.com
| Interaction Component | Energy (kJ mol⁻¹) | Relative Percentage of Attraction |
|---|---|---|
| Electrostatics | -24.6 | 33.6% |
| Induction | -18.8 | 25.6% |
| Dispersion | -29.9 | 40.8% |
| Exchange (Repulsion) | +47.1 | N/A |
| Total SAPT Energy | -26.2 | 100% |
Data sourced from SAPT(2)+3/aug-cc-pVDZ//B3LYP-D3(BJ)/def2-TZVP calculations. mdpi.com
Transition State Analysis in Thiol-Ene Reactions
Ab Initio Calculations for Spectroscopic Support
Ab initio calculations, which are based on quantum mechanics principles without reliance on empirical parameters, provide high-accuracy data that is crucial for interpreting complex spectroscopic results.
In the study of this compound's conformational landscape, ab initio methods at the MP2 (Møller-Plesset perturbation theory of the second order) level were used alongside DFT. researchgate.netacs.org These calculations supported experimental data from chirped-pulse Fourier transform microwave spectroscopy. acs.org Specifically, high-level MP2 calculations determined a tunneling barrier of 259 cm⁻¹ for the torsional motion of the thiol group, which was in close agreement with the experimentally derived value of 248 cm⁻¹. researchgate.netacs.org This agreement validates the theoretical models and confirms that the observed spectral splittings are due to this specific quantum tunneling effect. acs.org
Earlier studies also employed ab initio calculations with geometry optimization at the STO-3G level to reproduce experimental trends in rotational barriers and to confirm that the low-energy conformation of this compound features the C-S bond perpendicular to the benzene (B151609) ring plane. cdnsciencepub.com
Molecular Dynamics Simulations (Implicitly for Non-Covalent Interactions)
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a powerful lens through which to view non-covalent interactions and dynamic processes. While specific MD simulation studies focusing solely on this compound were not prominently featured in the surveyed literature, the techniques are widely used to explore the behavior of molecules containing similar functional groups.
For example, advanced MD simulations are employed to investigate the binding mechanisms of non-covalent inhibitors to biological targets like the immunoproteasome. mdpi.com These simulations can track the process of a ligand entering a binding pocket and can characterize the crucial non-covalent interactions that stabilize the bound state. mdpi.com In studies of inhibitors containing benzyl groups, MD simulations have identified key interactions such as π-π stacking between the benzyl ring and aromatic residues (e.g., Phenylalanine) and hydrogen bonds involving amide groups, which are analogous to the types of interactions this compound can form. mdpi.com This methodology allows for the characterization of dynamic interaction patterns and the identification of multiple stable binding poses, offering insights that are complementary to static computational models. mdpi.com
Studies of Intermolecular Interactions and Molecular Recognition
Molecular recognition, the specific binding of one molecule to another, is driven by a subtle combination of intermolecular forces. The this compound dimer serves as an excellent model system for studying these phenomena, particularly the interplay between different types of weak interactions. mdpi.comresearchgate.netdntb.gov.ua
The observation that the this compound dimer forms a single homochiral aggregate in a supersonic jet expansion is a key finding in its molecular recognition behavior. mdpi.com This preference for homo- rather than heterochiral aggregation is dictated by the stabilizing network of cooperative S-H···S and S-H···π hydrogen bonds. mdpi.comresearchgate.net The process offers physical insight into how transiently chiral molecules recognize each other. dntb.gov.uaresearchgate.net
Comparative studies with related molecules, such as the dimers of 2-phenylethanethiol (B1584568) and benzyl alcohol, further illuminate these principles. nih.govacs.org The structure of these molecular aggregates is determined by a competition between a primary, stronger hydrogen bond (e.g., O-H···O or S-H···S) and weaker, secondary interactions like S-H···π or O-H···π. nih.govacs.org The analysis of the this compound dimer, supported by Non-Covalent Interaction (NCI) plots which visualize weak interactions, confirms this cooperative scheme. mdpi.comresearchgate.net The NCI analysis visually distinguishes the strong, attractive S-H···S hydrogen bond from the weaker, more delocalized S-H···π and van der Waals interactions. researchgate.net These studies underscore that a delicate balance of multiple weak forces ultimately governs the structure and stability of molecular complexes. nih.gov
Sulfur Hydrogen Bonding
The capacity of the thiol (-SH) group in this compound to form hydrogen bonds is a subject of significant scientific inquiry, revealing weaker but distinct interactions compared to its alcohol analogue, benzyl alcohol. Studies utilizing nuclear magnetic resonance (NMR) spectroscopy on this compound in carbon tetrachloride solutions have demonstrated a shift of the thiol proton resonance upon dilution. This dilution shift is indicative of weak but significant S-H···S hydrogen bonding, where monomers and dimers are the predominant species in solution. pnas.org
More detailed insights into the nature of these interactions come from gas-phase studies combining broadband microwave spectroscopy with computational chemistry. mdpi.comresearchgate.net In the this compound dimer, the aggregation is driven by a pattern of non-stacked cooperative hydrogen bonding. mdpi.com This involves a primary, albeit weak, S-H···S hydrogen bond where one thiol group acts as the proton donor to the sulfur atom of a second molecule. This primary interaction is supported by a secondary S-H···π hydrogen bond, where the thiol hydrogen of the second molecule interacts with the π-electron system of the first molecule's aromatic ring. mdpi.comehu.es
Computational analyses have quantified the geometry of this primary interaction. The S-H···S hydrogen bond is characteristically long and relatively close to linear. mdpi.com These findings are consistent with observations for other simple thiols, highlighting the inherently weak nature of the thiol-thiol hydrogen bond.
| Compound | Bond Distance (r(S-H···S)) in Å | Bond Angle (∠(S-H···S)) in ° | Computational Method |
|---|---|---|---|
| This compound | 2.75 | 163 | B2PLYP |
| Thiophenol | 2.84 | 135 | B2PLYP |
| Hydrogen Sulfide (B99878) | 2.79 | 172 | B2PLYP |
Energy decomposition analysis reveals that the stabilization of the this compound dimer is largely governed by London dispersion forces. mdpi.com This contrasts with the benzyl alcohol dimer, where electrostatic interactions play a more dominant role.
| Compound Dimer | Dispersion Contribution | Electrostatic Contribution |
|---|---|---|
| This compound | 54% | 34% |
| Benzyl Alcohol | 41% | 45% |
Non-covalent interaction (NCI) plots, derived from computational models, visually confirm these findings. They show distinct regions of weak attraction corresponding to the S-H···S and S-H···π hydrogen bonds, further characterizing them as weak and dispersion-controlled interactions. researchgate.net
Transient Chirality and Homochiral Aggregation
This compound is a transiently chiral molecule. mdpi.comresearchgate.net Its chirality arises not from a permanent stereocenter but from the conformation of its side chain. The most stable conformer of the monomer in the gas phase is the gauche-gauche (GG) form, where the sulfur atom is synclinal to the phenyl ring plane (τ₁ ~ ±74°) and the thiol hydrogen is oriented towards the ring (τ₂ ~ ±74°). mdpi.com This conformation is chiral and exists as a pair of enantiomers, denoted GG and G′G′. These enantiomers can interconvert through a low energy barrier (calculated at 2.97 kJ mol⁻¹), a process that occurs on nanosecond timescales, making their separation impossible with conventional methods. mdpi.com
The phenomenon of transient chirality can be investigated by studying the formation of dimers in the controlled environment of a supersonic jet. mdpi.comresearchgate.net The dimerization of this compound can, in principle, lead to two different diastereomers: a homochiral dimer (GG-GG or G′G′-G′G′) and a heterochiral dimer (GG-G′G′). Spectroscopic experiments using broadband microwave spectroscopy have provided conclusive evidence on this matter. mdpi.comehu.esdntb.gov.ua
Remarkably, only a single isomer of the dimer was observed in these experiments. mdpi.com This isomer was unequivocally identified as the homochiral GG-GG dimer, which is stabilized by the cooperative S-H···S and S-H···π hydrogen bonds described previously. mdpi.comresearchgate.net The complete absence of the heterochiral dimer in the spectrum points to a strong preference for homochiral aggregation, a process also known as chirality synchronization. mdpi.com
This pronounced preference for homochirality in this compound is more significant than in its oxygen counterpart, benzyl alcohol. While the homochiral dimer is also the global minimum for benzyl alcohol, its heterochiral partner is nearly identical in energy. For this compound, however, computational studies show the heterochiral isomer to be substantially higher in energy, explaining its absence in the experimental observations. mdpi.com
| Compound | Energy Difference (Heterochiral - Homochiral) in kJ mol⁻¹ | Computational Method |
|---|---|---|
| This compound | 3.4 | B2PLYP |
| 3.3 | B3LYP | |
| Benzyl Alcohol | 0.2 | - |
The study of the this compound dimer provides clear physical insight into molecular recognition processes. It demonstrates how weak, dispersion-dominated interactions can still enforce a high degree of stereochemical control, leading to the exclusive formation of a homochiral aggregate from a transiently chiral monomer. mdpi.comresearchgate.net
Applications of Benzyl Mercaptan in Materials Science and Surface Chemistry
Functionalization of Carbon Nanotubes for Enhanced Interactions
The unique electronic and mechanical properties of carbon nanotubes (CNTs) can be harnessed and enhanced through surface functionalization. Benzyl (B1604629) mercaptan serves as an effective agent for the noncovalent functionalization of multiwalled carbon nanotubes (MWCNTs). acs.orgcapes.gov.brexlibrisgroup.com This process relies on π-π stacking interactions between the aromatic ring of benzyl mercaptan and the graphitic surface of the CNTs. acs.orgcapes.gov.brexlibrisgroup.comresearchgate.net
X-ray photoelectron spectroscopy (XPS) has been instrumental in demonstrating this noncovalent bonding, revealing spectral changes that indicate the π-π interaction between this compound and the CNTs. acs.orgcapes.gov.brexlibrisgroup.com This method of functionalization is advantageous as it preserves the intrinsic electronic structure of the CNTs, which is often disrupted by covalent methods. aip.org Theoretical studies using ab initio calculations have further explored the adsorption of this compound on CNTs, providing insights into the optimized geometries and binding mechanisms. aip.org
A key application of this functionalization is the subsequent anchoring of metal nanoparticles. The thiol groups of the this compound molecules adsorbed on the CNT surface can effectively bind to platinum nanoparticles, for instance. acs.orgcapes.gov.brexlibrisgroup.com This has been confirmed by the observation of strong Pt-S bonds in XPS spectra. acs.orgcapes.gov.brexlibrisgroup.com High-resolution transmission electron microscopy has further verified the successful distribution of these nanoparticles along the walls of the CNTs, highlighting the role of this compound as a molecular linker. exlibrisgroup.comresearchgate.net
Table 1: Research Findings on this compound Functionalization of Carbon Nanotubes
| Parameter | Finding | Technique(s) Used | Reference |
|---|---|---|---|
| Interaction Type | Noncovalent, π-π stacking | X-ray Photoelectron Spectroscopy (XPS) | acs.orgcapes.gov.brexlibrisgroup.com |
| Effect on CNTs | Preserves the electronic structure of the nanotubes. | Ab initio calculations | aip.org |
| Secondary Application | Adhesion and distribution of Platinum (Pt) nanoparticles. | XPS, High-Resolution Transmission Electron Microscopy (HR-TEM) | acs.orgexlibrisgroup.com |
| Bonding Confirmation | Strong Pt-S bonds detected between the thiol group and nanoparticles. | X-ray Photoelectron Spectroscopy (XPS) | acs.orgcapes.gov.br |
Self-Assembled Monolayers (SAMs) on Metal Surfaces
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. This compound readily forms SAMs on metal surfaces, particularly gold, which have been extensively studied for their structural characteristics and potential applications.
This compound forms well-ordered, two-dimensional SAMs on Au(111) surfaces. acs.orgkoreascience.kracs.org This is in contrast to molecules like benzenethiol, which tend to form more disordered phases. koreascience.kr The presence of a methylene (B1212753) (-CH2-) spacer between the phenyl group and the sulfur atom in this compound is crucial for the formation of these ordered structures. koreascience.kr
Multiple surface characterization techniques, including scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and near-edge X-ray absorption fine structure (NEXAFS), have been employed to investigate these SAMs. acs.orgacs.org STM studies have revealed that this compound forms a closed-packed, commensurate (√3 × √3)R30° lattice structure on Au(111). acs.orgacs.org This structure is similar to that observed for n-alkanethiols. acs.org
The orientation of the this compound molecules within the monolayer is dependent on the surface coverage. researchgate.net At low coverage, the aromatic rings tend to lie parallel to the gold surface. researchgate.net As the coverage increases to form a saturated monolayer, the molecules adopt a more upright orientation, with the aromatic ring becoming nearly perpendicular to the surface. acs.orgresearchgate.net
Table 2: Structural Characteristics of this compound SAMs on Au(111)
| Feature | Description | Technique(s) Used | Reference |
|---|---|---|---|
| Ordering | Forms well-ordered, two-dimensional monolayers. | Scanning Tunneling Microscopy (STM) | koreascience.kracs.org |
| Lattice Structure | (√3 × √3)R30° | Scanning Tunneling Microscopy (STM) | acs.orgacs.org |
| Molecular Orientation | Nearly perpendicular to the surface at high coverage. | Near-Edge X-ray Absorption Fine Structure (NEXAFS), High-Resolution Electron Energy Loss Spectroscopy (EELS) | acs.orgresearchgate.net |
| Monolayer Thickness | Approximately 0.45 nm (indicative of a tilted orientation). | Electrostatic Force Microscopy | purdue.edu |
The ability to form well-defined SAMs makes this compound and its derivatives useful for creating functionalized surfaces capable of anchoring other molecules, such as transition-metal complexes. acs.orgresearchgate.net By co-adsorbing this compound with a functionalized analogue, such as p-cyanobenzylmercaptan, it is possible to create mixed monolayers. acs.orgresearchgate.net
In these mixed SAMs, the this compound acts as a "diluent," allowing for control over the lateral spacing of the functional (e.g., nitrile) groups on the surface. researchgate.net Importantly, studies have shown that mixtures of this compound and p-cyanobenzylmercaptan form homogenous mixed monolayers without phase separation. acs.org This controlled spacing is critical for accommodating the steric requirements of different transition-metal complexes that can then be covalently attached to the functional groups protruding from the surface. researchgate.net This approach opens pathways for applications in catalysis and molecular electronics, where the precise arrangement of redox-active centers is paramount. researchgate.netnih.gov
Formation and Structural Characterization on Au(111)
Development of Functionalized Semiconductor Surfaces
The functionalization of semiconductor surfaces is a cornerstone of modern electronics and sensor technology. acs.orgresearchgate.net this compound has been investigated as a molecule for modifying semiconductor surfaces, such as Germanium(100). acs.org
Studies combining high-resolution photoemission spectroscopy (HRPES) and density functional theory (DFT) calculations have shown that this compound adsorbs onto the Ge(100) surface through a dissociative reaction. acs.org This reaction involves the cleavage of the S-H bond, leading to the formation of a Ge-S bond and a surface-bound benzylthiolate species, while the aromatic ring remains intact. acs.org The calculations indicated that this dissociation preferentially occurs via an on-top pathway. acs.org
Understanding the adsorption behavior and reaction mechanisms of such aromatic-containing organic molecules is crucial for the development of functionalized semiconductor surfaces. acs.org These surfaces, which can form channels for charge transport via their aromatic rings, are promising for applications in molecular electronics. acs.org
Polymer Chemistry and Thiol-Modified Materials
This compound is a key reagent in polymer modification through "click" chemistry, particularly thiol-ene and thiol-yne reactions. ugent.beallenpress.com These reactions are known for their high efficiency, mild reaction conditions, and tolerance to various functional groups, making them powerful tools for materials synthesis. ugent.bersc.org
In one application, this compound has been used as a model thiol compound to functionalize alkyne-containing copolyamides via a light-mediated radical thiol-yne coupling reaction. ugent.be This process allows for the attachment of two thiol molecules per alkyne group, creating highly functionalized polymer structures. ugent.be Similarly, this compound has been employed in the thiol-ene modification of vinyl polybutadiene. allenpress.com In this process, initiated by a thermal initiator like 2,2'-azobis(isobutyronitrile) (AIBN), the thiol group adds across the vinyl double bonds of the polymer, confirmed by ¹H NMR analysis. allenpress.com This modification has been shown to significantly improve the adhesive strength of the polymer in metal-rubber bonding. allenpress.com
Furthermore, this compound has been used to study the reactivity of different functional groups on polymers. For example, in reactions with polymers containing both epoxide and halogen groups, the thiol-halogen reaction was found to be significantly preferred over the thiol-epoxy reaction, enabling selective modification. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p-Cyanobenzylmercaptan |
| Benzenethiol |
| Platinum |
| Gold |
| Germanium |
| Polybutadiene |
| 2,2'-azobis(isobutyronitrile) |
| p-cyanobenzylbromide |
| thiourea |
| 6-(ferrocenyl)hexanethiol |
| tetrahydropyran acrylate |
| 5-methyl-5-allyloxycarbonyl-1,3- dioxan-2-one |
| L-lactide |
| 1,4-diisocyanatobutane |
| 1,3-phenylene diisocyanate |
| 1,4-phenylene diisocyanate |
| phenol |
| trimethyl tetrathiafulvalene |
| pyrene |
| benzyl alcohol |
| diethylenetriamine |
| butane-1,4-dithiol |
| diethylaluminium chloride |
| triethylaluminium |
| cobalt octanoate |
| sodium mercaptopropanesulfonate |
| 1-pentanethiol |
| methoxybenzenethiol |
| thiophenol |
| silver nitrate |
| hydroxylamine hydrochloride |
| sodium chloride |
| ferrocene |
| ruthenium pentaammine |
| osmium bisbipyridine |
| galvinol |
| C60 |
| iodomethane |
| MoS2 |
| WS2 |
Biological and Environmental Research Aspects of Benzyl Mercaptan
Biochemical Pathways and Biological Significance
Benzyl (B1604629) mercaptan participates in several key biochemical processes, from influencing the sensory profile of wines to serving as a crucial reagent in advanced polypeptide synthesis.
Volatile sulfur compounds (VSCs) are critical to the aroma and style of wine, contributing both desirable and undesirable characteristics. Benzyl mercaptan is particularly noted for imparting a "struck flint," "smoky," or "mineral" aroma, which is considered a premium characteristic in certain high-quality white and sparkling wines, such as Chardonnay and Sauvignon Blanc. wineaustralia.comives-openscience.euwinetasting-demystified.com
Research has focused on understanding the formation pathways of this compound during winemaking. It is not a compound derived directly from grapes but is formed during and after alcoholic fermentation. winetasting-demystified.comresearchgate.net The primary mechanism involves the reaction of benzaldehyde (B42025) with hydrogen sulfide (B99878) (H₂S), which is produced by yeast during fermentation. ives-openscience.euresearchgate.net
Several factors significantly influence the final concentration of this compound in wine:
Yeast Strain: The choice of yeast is critical. Strains that produce higher concentrations of H₂S have been shown to yield more this compound. ives-openscience.euawri.com.au However, the correlation is not always direct, as the timing of H₂S production is also a key factor. wineaustralia.com
Precursors: Benzaldehyde is the key precursor to this compound. researchgate.net While toasted oak barrels are a major source of benzaldehyde, it can also be produced in small amounts by yeast during fermentation or be naturally present in grape must. researchgate.net
Fermentation Conditions: The nutritional content of the must, particularly yeast assimilable nitrogen (YAN), plays a vital role. Higher nitrogen levels can promote the formation of this compound by yeast. wineaustralia.comives-openscience.eu Conversely, the presence of oxygen and elevated concentrations of metals like copper and iron can decrease its formation by reducing the availability of its precursor, H₂S. wineaustralia.com
Interestingly, another VSC, 2-furylmethanethiol (furfuryl thiol), is also linked to the "struck flint" aroma and is often found alongside this compound, particularly in wines aged in toasted oak barrels. ives-openscience.eu The interplay between these compounds can shift the aroma from a desirable flinty note to a less pleasant sulfurous or burnt character at higher concentrations. ives-openscience.eu
Factors Influencing this compound (PMT) Formation in Wine
| Factor | Influence on PMT Concentration | Mechanism/Details | Reference |
|---|---|---|---|
| Yeast Strain | Modulates formation | High H₂S-producing yeast strains can lead to higher PMT levels. | ives-openscience.euawri.com.au |
| Benzaldehyde | Increases formation | Acts as a direct precursor, reacting with H₂S. Sourced from oak barrels and yeast metabolism. | researchgate.net |
| Nitrogen (YAN) | Promotes formation | Higher yeast assimilable nitrogen levels support yeast metabolic pathways that form PMT. | wineaustralia.comives-openscience.eu |
| Oxygen | Decreases formation | Reduces the concentration of the H₂S precursor. | wineaustralia.com |
| Copper & Iron | Decreases formation | Metals can react with and remove the H₂S precursor. | wineaustralia.com |
Hydrogen sulfide (H₂S) is a significant gasotransmitter in cellular signaling. Research has shown that organic polysulfides can act as H₂S donors through reactions with biological thiols like cysteine and glutathione (B108866). acs.org this compound is utilized in studies investigating the mechanism of thiol-triggered H₂S release from benzyl polysulfides. uoregon.eduuoregon.edu
The reaction involves a nucleophilic attack by a thiol anion on a sulfur atom of the polysulfide chain. acs.org This process can lead to the formation of a persulfide (RSSH), which can then react with another thiol to release H₂S. chemrxiv.org Studies on benzyl polysulfides help elucidate how the structure and the number of sulfur atoms in the polysulfide chain affect the rate and efficiency of H₂S release. uoregon.educore.ac.uk This research is crucial for developing controlled H₂S-releasing molecules for potential therapeutic applications. uoregon.edu
This compound is a valuable tool in the field of protein and peptide chemistry, specifically for the preparation of long polypeptide benzylthio esters. ebi.ac.ukcapes.gov.brresearchgate.net These thioesters are key intermediates for a process known as chemical ligation, which allows for the synthesis of large proteins by joining smaller, unprotected peptide fragments. ethz.ch
One prominent method uses an enzyme called subtiligase, a modified version of subtilisin, to catalyze the joining of a peptide with a C-terminal thioester to another peptide with a free N-terminal amino group. capes.gov.brnih.gov this compound can be used to generate the necessary polypeptide benzylthio ester substrate for this enzymatic ligation. ebi.ac.ukcapes.gov.br
The process often involves intein chemistry. An intein is a protein segment that can excise itself and ligate the flanking protein sequences (exteins). Modified inteins can be engineered to undergo cleavage in the presence of a specific nucleophile, such as this compound. nih.govcolab.ws This reaction releases the target polypeptide as a reactive benzylthio ester, which can then be used in subtiligase-catalyzed fragment condensation. capes.gov.brnih.gov This innovative approach extends the size limitations of traditional peptide synthesis. colab.ws
Thiol-Triggered H2S Release from Polysulfides
Environmental Degradation and Bioremediation Studies
This compound is an intermediate in the microbial degradation of certain organosulfur pollutants. Research in this area focuses on harnessing microorganisms, particularly fungi and bacteria, for bioremediation purposes.
Certain fungi, especially white-rot fungi (WRF) such as Coriolus versicolor (now Trametes versicolor) and Tyromyces palustris, possess powerful enzymatic systems capable of degrading complex and recalcitrant organic molecules, including organosulfur compounds. nih.govnih.govnih.gov These fungi are studied for their potential to remediate environments contaminated with xenobiotics. nih.govfrontiersin.org
Research into the degradation of benzyl sulfide, a thioether, by these fungi has shown that the initial metabolic step is the hydrolytic cleavage of the thioether bond. nih.govcore.ac.uk This cleavage yields two primary products: benzyl alcohol and this compound. nih.gov The this compound can be reversibly converted to dibenzyl disulfide or further metabolized to benzyl alcohol, which is then oxidized and eventually mineralized. nih.gov This pathway demonstrates the ability of basidiomycetes to break C-S bonds, a critical step in the detoxification of certain sulfur-containing pollutants. nih.govnih.gov
Fungal Degradation of Benzyl Sulfide
| Fungus | Substrate | Initial Metabolic Step | Key Intermediates | Reference |
|---|---|---|---|---|
| Coriolus versicolor | Benzyl Sulfide | Hydrolytic cleavage of thioether bond | Benzyl alcohol, this compound | nih.gov |
| Tyromyces palustris | Benzyl Sulfide | Hydrolytic cleavage of thioether bond | Benzyl alcohol, this compound | nih.gov |
Dibenzyl disulfide (DBDS) is an organosulfur compound found in some industrial fluids, such as transformer oils, where it can act as an antioxidant but also degrade into corrosive substances. researchgate.netdoble.com The degradation of DBDS is a significant area of study due to its role in the corrosion of industrial equipment. acs.orgdgaequipment.com
Thermal or biological stress can cause the cleavage of the disulfide linkage in DBDS, resulting in the formation of this compound. researchgate.netdoble.comdgaequipment.com This breakdown product is significantly more reactive and corrosive than the parent DBDS molecule. dgaequipment.com In the context of bioremediation, some microbial cultures have been shown to reductively degrade DBDS. For instance, a methanogenic mixed culture was found to degrade dibenzyl disulfide into toluene (B28343), with this compound identified as a key intermediate in the process. nih.govnih.gov This biological degradation pathway highlights a potential route for the bioremediation of environments contaminated with DBDS. nih.gov
Fungal Cleavage of Thioether Bonds
Chemopreventive Activity Research
This compound has been identified in research as a potential chemopreventive agent, largely due to the nucleophilic nature of its thiol group. tandfonline.com Organosulfur compounds, including this compound, are studied for their ability to interact with and potentially neutralize chemical carcinogens. tandfonline.com
One area of research has focused on the inhibitory effects of various organosulfur compounds on the genotoxicity induced by carcinogens like benzo[a]pyrene (B130552) (BP). tandfonline.comnih.gov In studies using the murine nuclear aberration (NA) assay, which serves as an indicator for potential chemopreventive activity, several thiol-containing compounds were evaluated. tandfonline.comnih.gov Benzo[a]pyrene is a known carcinogen that requires biotransformation mediated by P-450 enzymes to induce nuclear aberrations in the intestine. tandfonline.comnih.gov
In these studies, this compound, alongside other thiols like allyl mercaptan and phenylethyl mercaptan, demonstrated notable activity in inhibiting the nucleotoxicity of BP in the colon of C57BL/6J mice. tandfonline.comnih.gov The chemopreventive potential of these thiols is thought to be linked to the nucleophilicity of the weakly held electrons on the sulfur atom, which provides an opportunity for interaction with chemical carcinogens. tandfonline.com The inhibitory action of this compound is reminiscent of the interactive chemistry observed between polycyclic hydrocarbons and plant phenolic acids. tandfonline.com
It is important to distinguish the activity of simple thiols from other organosulfur compounds. For instance, research has shown that while compounds with a thiol group like this compound were effective inhibitors of BP-induced nucleotoxicity, other compounds such as thiosalicylic acid and thiocinnamic acid were not effective in the same assay. tandfonline.com Similarly, the natural nucleophile glutathione and N-acetyl-l-cysteine did not show suppressive effects on nuclear aberrations in the same model. tandfonline.com
This line of research suggests that the specific chemical structure of the thiol compound is crucial for its chemopreventive activity. The murine NA assay has proven useful for the initial screening of compounds like this compound for their potential to interact with and mitigate the effects of chemical carcinogens. tandfonline.comnih.gov
Inhibitory Effects of Organosulfur Compounds on Benzo[a]pyrene (BP)-Induced Nucleotoxicity
| Compound | Efficacy in Inhibiting BP-Induced Nucleotoxicity |
|---|---|
| This compound | Effective Inhibitor |
| Allyl Mercaptan | Effective Inhibitor |
| Phenylethyl Mercaptan | Effective Inhibitor |
| Thiosalicylic Acid | Not an Effective Inhibitor |
| Thiocinnamic Acid | Not an Effective Inhibitor |
| Glutathione | Did not suppress nuclear aberrations |
| N-acetyl-l-cysteine | Did not suppress nuclear aberrations |
Interaction with Biological Systems (excluding dosage/administration)
The interaction of this compound with biological systems is an area of active research, primarily focusing on its behavior as a thiol and its participation in non-covalent interactions. The thiol group is a key functional component that dictates many of its biological interactions.
This compound can engage in thiol-disulfide exchange mechanisms, allowing it to interact with a variety of enzymes and proteins. smolecule.com This reactivity is significant in the context of redox biology and cellular signaling pathways. smolecule.com Research also suggests that this compound may influence metabolic processes by modulating the activities of enzymes involved in detoxification and antioxidant defense systems. smolecule.com
At a molecular level, the non-covalent interactions of this compound have been studied in detail. In the gas phase, the this compound dimer is stabilized by a cooperative sequence of a primary S-H···S hydrogen bond and a secondary S-H···π hydrogen bond. mdpi.com These interactions, while weak and primarily driven by dispersion forces, are crucial for molecular recognition. mdpi.com The study of such dimers provides insight into biochemical docking and the fundamental forces that govern the aggregation of molecules in biological environments. mdpi.comacs.org
The presence of the thiol group allows this compound to act as a nucleophilic reagent. smolecule.com This property is utilized in biochemical research, for example, in the cleavage of proanthocyanidins (B150500) into their constituent subunits for structural analysis. smolecule.com
Furthermore, the lipophilic and thiol-based properties of this compound make it a useful component in the design of enzyme inhibitors. lookchem.com Its structure can be incorporated into more complex molecules to modulate their interaction with biological targets. lookchem.com
Summary of this compound's Interactions with Biological Systems
| Type of Interaction | Description | Significance |
|---|---|---|
| Thiol-Disulfide Exchange | Reversible exchange with disulfide bonds in proteins and other molecules. smolecule.com | Modulation of enzyme activity, role in redox signaling. smolecule.com |
| Enzyme Modulation | Can influence the activity of detoxification and antioxidant enzymes. smolecule.com | Potential to affect metabolic processes and cellular defense. smolecule.com |
| Non-Covalent Bonding | Forms weak, dispersion-controlled S-H···S and S-H···π hydrogen bonds. mdpi.com | Important for molecular recognition and aggregation in biological systems. mdpi.comacs.org |
| Nucleophilic Reactions | Acts as a nucleophile, for example, in the cleavage of proanthocyanidins. smolecule.com | Useful tool in biochemical analysis and synthesis. smolecule.com |
| Enzyme Inhibitor Design | Its lipophilic and thiol properties are utilized in creating enzyme inhibitors. lookchem.com | Contributes to the development of new therapeutic agents. lookchem.com |
Advanced Analytical Methodologies Utilizing Benzyl Mercaptan
Thiolysis for Structural Analysis of Proanthocyanidins (B150500)
Thiolysis is a chemical degradation method used to determine the structure of proanthocyanidins (PAs), which are complex polymers of flavan-3-ol (B1228485) units. wikipedia.orgresearchgate.net In this reaction, benzyl (B1604629) mercaptan acts as a nucleophile that, in the presence of an acid, cleaves the interflavan bonds of the proanthocyanidin (B93508) polymer. wikipedia.orgresearchgate.net This process releases the terminal flavan-3-ol units as free monomers and the extension units as benzylthioether adducts. core.ac.ukacs.org The resulting products can then be analyzed to provide valuable information about the proanthocyanidin structure, including the mean degree of polymerization (mDP), the nature of the constituent units, and their sequence. wikipedia.orgacs.orgacgpubs.org The use of benzyl mercaptan is often favored over other nucleophiles like phloroglucinol (B13840) due to potentially higher yields of depolymerization products. bio-conferences.org
The core of the thiolysis reaction is the acid-catalyzed cleavage of the interflavonoid bond, which is typically a C4–C8 or C4–C6 linkage between flavan-3-ol units. tandfonline.com This is an SN1-type substitution reaction that proceeds via a carbocation intermediate under acidic conditions. wikipedia.org The reaction is generally carried out by heating the proanthocyanidins with this compound in an acidic solution, such as methanolic HCl or a mixture of acetic acid and ethanol (B145695). acgpubs.orgphytojournal.com The this compound then attacks the electrophilic C4 position of the extension units, forming stable benzylthioether adducts. core.ac.uk The terminal units of the proanthocyanidin chain are released as free flavan-3-ols. researchgate.netscienceopen.com The reaction conditions, including acid concentration, temperature, and reaction time, are optimized to ensure efficient cleavage while minimizing side reactions like epimerization. wikipedia.orgingentaconnect.com
For instance, one method involves heating the proanthocyanidin sample at 40°C for 30 minutes in a solution containing methanolic hydrochloric acid and this compound in methanol (B129727). acgpubs.org Another approach utilizes refluxing a mixture of the proanthocyanidin, this compound, and acetic acid in ethanol for 4.5 hours. phytojournal.com The choice of acid and solvent system can influence the reaction efficiency and the stability of the resulting products. ingentaconnect.com
Following thiolysis, the resulting mixture of free flavan-3-ols and their benzylthioether adducts is analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC). core.ac.ukacgpubs.org The separation is typically performed on a C18 column with a gradient elution system, often using a mixture of an acidic aqueous mobile phase and an organic solvent like methanol or acetonitrile. epa.govhep.com.cn Detection is commonly carried out using a diode-array detector (DAD) at a wavelength of 280 nm, where both flavan-3-ols and their adducts exhibit strong absorbance. scienceopen.comepa.govhep.com.cn
For unambiguous identification and structural confirmation of the thiolysis products, HPLC is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). core.ac.uktandfonline.com Electrospray ionization (ESI) is a commonly used ionization technique for this purpose. acgpubs.orgtandfonline.com LC-MS analysis provides the molecular weights of the separated compounds, allowing for the identification of specific flavan-3-ol monomers and their corresponding benzylthioether derivatives. core.ac.uktandfonline.com For example, in the analysis of proanthocyanidins from tea leaves, LC-ESI-MS was used to identify various terminal and extension units, such as (epi)catechin, (epi)gallocatechin, and their galloylated forms, as well as their respective benzylthioether adducts. tandfonline.com
The quantitative analysis of the thiolysis products allows for the calculation of important structural parameters of the original proanthocyanidin, such as the mean degree of polymerization (mDP). The mDP is determined by the molar ratio of all units (terminal + extension) to the terminal units. acgpubs.orgscienceopen.com
Table 1: Example of Thiolysis Products Identified by HPLC-ESI-MS from Tea Leaf Proanthocyanidins. tandfonline.com
| Peak | Compound Identified | [M-H]⁻ (m/z) |
| 1 | Epigallocatechin | - |
| 2 | Catechin | - |
| 3 | Epicatechin | - |
| 4 | Epigallocatechin-3-O-gallate | - |
| 5 | (Epi)afzelechin | 273 |
| 6 | Epicatechin-3-O-gallate | - |
| 7 | (Epi)gallocatechin benzylthioether | 427 |
| 8 | (Epi)gallocatechin-3-O-gallate benzylthioether | 579 |
| 9 | (Epi)catechin benzylthioether | 411 |
| 10 | (Epi)catechin-3-O-gallate benzylthioether | 563 |
| 11 | (Epi)afzelechin benzylthioether | 395 |
Data based on analysis of proanthocyanidins from Huangjingui and Qilan tea cultivars.
Researchers are continuously working on developing and refining thiolysis-HPLC methods to improve their accuracy, efficiency, and applicability. One such development involves the use of formic acid for the thiolysis reaction of proanthocyanidins from grape seeds. nih.gov This novel method demonstrated good linearity, accuracy, and precision for the quantitative determination of total proanthocyanidins and their mDP. nih.gov The study also established a decomposition model for the thiolysis products and a correction formula for proanthocyanidin concentration. nih.gov
Another innovative approach is the development of a sulphurous acid thiolysis-HPLC method for analyzing procyanidins in pine bark. ingentaconnect.comresearchgate.net This method was optimized for acid concentration, this compound concentration, reaction temperature, and time to maximize the yield of thiolysis products while ensuring their stability. ingentaconnect.comresearchgate.net The study also corrected the calculation method for procyanidin (B600670) content determination by this specific thiolysis-HPLC method. researchgate.net These advancements highlight the ongoing efforts to enhance the reliability and scope of thiolysis as a key analytical tool for proanthocyanidin characterization.
Table 2: Optimized Conditions for Sulphurous Acid Thiolysis of Pine Bark Procyanidins. researchgate.net
| Parameter | Optimized Value |
| Sulphurous Acid Concentration | 1.2% |
| This compound Concentration | 2% |
| Reaction Temperature | 90°C |
| Reaction Time | 60 minutes |
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification and Quantitation
Spectroscopic Analytical Applications
Beyond its use in thiolysis, this compound also serves as an important compound in other spectroscopic analytical applications, particularly in the analysis of volatile thiols.
This compound is one of several volatile thiols that contribute to the aroma profiles of various foods and beverages, such as wine. ebi.ac.ukacs.org Due to their low concentrations and potent aromas, highly sensitive and selective analytical methods are required for their quantification. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for this purpose. ebi.ac.uk In some methods, this compound itself is a target analyte, contributing to smoky or flinty aromas in wine. acs.org
In other applications, deuterated forms of this compound (e.g., this compound-d5) are used as internal standards in stable isotope dilution assays (SIDA) for the quantification of other volatile thiols. researchgate.net The use of an internal standard is crucial for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analysis. For instance, a method for analyzing polyfunctional mercaptans in alcoholic beverages utilizes this compound-d5 as an internal standard in a derivatization/extraction procedure followed by UHPLC-MS/MS analysis. researchgate.net Another GC-MS/MS method developed for assaying volatile thiols in white wine also includes this compound as one of the target compounds. ebi.ac.uk
Furthermore, HPLC-MS/MS methods have been developed for the routine analysis of key wine thiols, including this compound. acs.orgresearchgate.net These methods often involve a derivatization step to enhance the stability and chromatographic behavior of the thiols, followed by enrichment using solid-phase extraction (SPE) prior to LC-MS/MS analysis. acs.orgresearchgate.net
Future Directions and Emerging Research Areas
Novel Synthetic Strategies for Odor Reduction in Thiol Compounds
A significant barrier to the broader industrial use of low-molecular-weight thiols like benzyl (B1604629) mercaptan is their potent and unpleasant odor. Consequently, a key area of research is the development of strategies to mitigate this issue. One promising approach is the creation of "odorless" thiol precursors or derivatives that release the active thiol only when needed.
Recent research has focused on developing methoxy-substituted benzyl mercaptan derivatives. wikipedia.org These compounds are designed to be odorless and recyclable, cleaving easily to release the thiol functional group for participation in a reaction. wikipedia.org This strategy masks the malodorous thiol group until it is required for a synthetic step.
Another strategy involves modifying the molecular structure to reduce volatility and odor. For example, thiol-functionalized polysilsesquioxanes have been synthesized to create epoxy hardeners with low odor and low volatile organic compound (VOC) emissions. mdpi.com In one study, a novel thiol-based hardener was developed that initiated curing at lower temperatures (45-53 °C) compared to commercial hardeners (67 °C) while exhibiting reduced odor. mdpi.com The use of less volatile thiols, such as substituting propanethiol with β-mercaptoethanol, has also been explored to minimize odor during reactions. rsc.org Furthermore, the synthesis of multifunctional secondary thiol (sec-thiol) compounds from less odorous precursors like isothiouronium salts represents another avenue for producing low-odor alternatives for applications such as thiol-epoxy curing systems. researchgate.net
Combinatorial chemistry has also been identified as a powerful tool for preparing and screening new polyfunctional thiols, which could lead to the discovery of potent compounds with more acceptable sensory profiles. researchgate.netnih.gov These efforts collectively aim to enhance the practicality and environmental friendliness of thiol chemistry in various applications.
Exploration of this compound in Flow Chemistry
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and process control. This compound is being explored as a key reagent in this burgeoning field.
A notable application is the photoinitiated thiol-ene reaction between this compound and 1-decene (B1663960) in a continuous flow reactor. creaflow.becreaflow.be This process, performed under neat conditions with a photoinitiator, demonstrated exceptionally high productivity. creaflow.be Using a lab-scale HANU™ flow reactor, researchers achieved a production rate of up to 46 kg of the corresponding sulfide (B99878) product per day, highlighting the potential for industrial-scale synthesis in a compact laboratory setting. creaflow.becreaflow.be
Enzymatic synthesis in continuous-flow microreactors is another promising area. The lipase-catalyzed synthesis of thioesters from this compound and various vinyl esters has been successfully demonstrated. mdpi.com In one study, the reaction of this compound with vinyl laurate at 50°C in a microreactor achieved an optimal conversion of 88%. mdpi.com The study also found that electron-donating groups on the this compound structure, such as in 4-methylthis compound, could increase the conversion yield to 94%. mdpi.com These findings showcase the potential of flow chemistry to enable efficient, controlled, and scalable synthesis involving this compound for producing fine chemicals and pharmaceutical intermediates.
| Reaction Type | Reactants | Reactor Type | Key Findings | Productivity/Yield | Reference(s) |
| Photoinitiated Thiol-Ene | This compound, 1-decene | HANU™ Flow Reactor | Highly efficient, scalable production | 46 kg/day | creaflow.be, creaflow.be |
| Enzymatic Thioesterification | This compound, Vinyl laurate | Continuous-Flow Microreactor | Optimal conversion at 50°C | 88% conversion | mdpi.com |
| Enzymatic Thioesterification | 4-methylthis compound, Vinyl laurate | Continuous-Flow Microreactor | Electron-donating groups improve yield | 94% conversion | mdpi.com |
Further Elucidation of Complex Reaction Mechanisms
While this compound is used in numerous reactions, the precise mechanisms are often complex and not fully understood. Modern computational and analytical methods are being applied to gain deeper insights, which is crucial for optimizing existing reactions and designing new ones.
Density Functional Theory (DFT) calculations have been used to study the adsorption and reaction of this compound on metallic surfaces. Research on silver surfaces revealed that this compound and its derivatives preferentially adsorb at bridge and hollow sites, with the characteristic signals in surface-enhanced Raman spectra (SERS) originating mainly from the -CH2S– group that binds directly to the silver. researchgate.net Similar studies on the Ge(100) surface have elucidated the dissociation reaction pathways of this compound upon adsorption. researchgate.net
The mechanism of the widely used thiol-epoxy "click" reaction, particularly when catalyzed by nucleophilic tertiary amines, is another area of active investigation. upc.edursc.org The reaction proceeds through a very slow initiation followed by strong autoacceleration. rsc.org Kinetic modeling based on mechanistic considerations, including the formation of thiolate anions and the catalytic effect of newly formed hydroxyl groups, is helping to reproduce and predict the complex curing behavior of these systems. upc.edursc.org Understanding these intricate pathways, including the role of ion pairs and zwitterionic species, is essential for controlling the properties of the resulting polymers. rsc.org These fundamental studies provide the knowledge needed to tailor reaction conditions and catalyst selection for specific outcomes in materials science and synthetic chemistry. upc.edu
Q & A
Mitigation Strategies :
- Use selective probes with higher affinity for HS (e.g., probes resistant to thiol displacement).
- Pre-treat samples with scavengers for thiols (e.g., maleimide derivatives) .
Q. What thermochemical data are available for this compound, and how can they inform reaction design?
- Data Utilization :
Enthalpy of Formation : Reference NIST Chemistry WebBook for ΔH° values to predict exothermicity/endothermicity in reactions .
Reaction Calorimetry : Use differential scanning calorimetry (DSC) to assess thermal stability and avoid hazardous conditions during scale-up .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
